molecular formula C₁₈H₂₆O₁₁S B018214 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34044-34-3

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No. B018214
CAS RN: 34044-34-3
M. Wt: 450.5 g/mol
InChI Key: GXVQXAUNYBLARZ-UYTYNIKBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside often involves multi-step chemical processes. For instance, derivatives of 1-thio-β-D-glucopyranoside and 1-thio-β-D-galactopyranoside have been synthesized through a scheme starting with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-aldopyranoses. These were generated from 2-S-(2,3,4,6-tetra-O-acetyl-β-D-aldopyranosyl)-2-thiopseudourea hydrobromides, followed by aminoethylation with ethylenimine and subsequent reactions (Lee & Lee, 1974).

Molecular Structure Analysis

The molecular structure of related compounds, such as O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiocarbamates, reveals that the hexopyranosyl ring adopts a 4C1 conformation with all substituents in equatorial positions. This conformation and the interactions between molecules, such as N-H⋯O hydrogen bonds, play a crucial role in the chemical behavior and reactivity of these compounds (Zhang et al., 2001).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their functional groups. For example, derivatives have been used in the stereoselective synthesis of complex glycosides, demonstrating the utility of these structures in constructing more complex molecules. The specific chemical properties, such as reactivity of the acetyl and thioether groups, are essential for their role in synthetic chemistry (Crich & Bowers, 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The acetyl and thioether groups contribute to the solubility in organic solvents, which is crucial for their use in organic synthesis. The crystalline structure, often determined by X-ray crystallography, provides insights into the molecular conformation and intermolecular interactions (Turney et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the use of these compounds in synthesis. For example, the acetyl groups can be deacetylated under certain conditions, and the thioether can participate in displacement reactions, providing a versatile tool for chemical synthesis (Rowell, 1972).

Scientific Research Applications

  • Synthesis of Natural Compatible Solutes : The synthesis of potassium (2R)-2-O-alpha-d-glucopyranosyl-(1-->6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoic acid, a natural compatible solute, was demonstrated using ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside, showing the utility of related compounds in the synthesis of biologically important molecules (Lourenço, Maycock, & Ventura, 2009).

  • Testing Glycosidases : The reaction involving ethyl vinyl ether and 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose has been used to yield glycosides, which were then utilized for testing glycosidases. These studies highlight the role of such compounds in enzyme research and their potential use in biochemistry (Dettinger, Lehmann, & Wallenfels, 1980).

  • Development of Multivalent Thiosaccharides : Research on O-protected 1-thio-D-gluco- and -D-mannopyranoses, which are similar in structure, led to a methodology for accessing anomeric glycosulfoxides. These compounds are of interest for their potential significant biological behavior, including multivalent thiosaccharides (Aversa et al., 2005).

  • Synthesis of Antigens : The synthesis of complex saccharides like the tetrasaccharide repeating unit of antigens from Klebsiella type 2 has been conducted using similar glucose derivatives. This indicates the role of such compounds in the synthesis of biologically significant saccharides (Misra & Roy, 1995).

  • Synthesis of Glycoconjugated Polymers : Research involving the synthesis of star-shaped polystyrenes with glucose in the chain-end and core used a similar glycoside, highlighting the compound's utility in polymer chemistry and material science (Kaga et al., 2004).

Future Directions

The compound and its related compounds have shown versatility in various fields of scientific research, from biochemistry and enzyme studies to material science and polymer chemistry. It is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . Therefore, it can be inferred that future directions may involve further exploration of its potential uses in these areas.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVQXAUNYBLARZ-UYTYNIKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455623
Record name S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

CAS RN

34044-34-3
Record name S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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